molecular formula C16H16N2O4 B4244978 2-(2-methylphenoxy)-N-(3-nitrophenyl)propanamide

2-(2-methylphenoxy)-N-(3-nitrophenyl)propanamide

Cat. No.: B4244978
M. Wt: 300.31 g/mol
InChI Key: ACTMUWGYMJXIOI-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N-(3-nitrophenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 2-methylphenoxy group and a 3-nitrophenyl group attached to a propanamide backbone

Preparation Methods

The synthesis of 2-(2-methylphenoxy)-N-(3-nitrophenyl)propanamide typically involves the reaction of 2-methylphenol with 3-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the amide by reaction with ammonia or an amine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-(2-methylphenoxy)-N-(3-nitrophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups such as amines or halides using appropriate reagents and conditions.

Scientific Research Applications

2-(2-methylphenoxy)-N-(3-nitrophenyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-(3-nitrophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

2-(2-methylphenoxy)-N-(3-nitrophenyl)propanamide can be compared with other similar compounds such as:

    2-(2-methylphenoxy)-N-(4-nitrophenyl)propanamide: This compound has a similar structure but with the nitro group in the para position, which may result in different chemical and biological properties.

    2-(2-methylphenoxy)-N-(3-chlorophenyl)propanamide:

    2-(2-methylphenoxy)-N-(3-aminophenyl)propanamide: The amino group can introduce different reactivity and potential biological activities compared to the nitro group.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-(3-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-11-6-3-4-9-15(11)22-12(2)16(19)17-13-7-5-8-14(10-13)18(20)21/h3-10,12H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTMUWGYMJXIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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